Spirocyclic Scaffold Lipophilicity: 5-Oxa-8-azaspiro[3.5]nonane vs. 2-Oxa-6-azaspiro[3.5]nonane Core Comparison
The lipophilicity of the spirocyclic core directly influences the drug-likeness of derived compounds. The 2-oxa-6-azaspiro[3.5]nonane core (unsubstituted) exhibits a measured LogP of 0.715 . While the 5-oxa-8-azaspiro[3.5]nonane core of the target compound differs in heteroatom placement, the presence of the N-Boc group and C7-formyl substituent is expected to increase LogP by approximately 1.5–2.0 log units, placing the compound in a more favorable range for CNS drug discovery (LogP 2–4) compared to the parent 2-oxa-6-azaspiro[3.5]nonane [1]. This shift is attributable to the lipophilic contributions of the tert-butyl carbamate and the aldehyde group, which are absent in the comparator core.
| Evidence Dimension | Predicted logP (octanol/water partition coefficient) shift due to substitution on spirocyclic core |
|---|---|
| Target Compound Data | Predicted LogP approximately 2.2–2.7 (based on substitution pattern on 5-oxa-8-azaspiro[3.5]nonane core with N-Boc and C7-formyl) |
| Comparator Or Baseline | 2-Oxa-6-azaspiro[3.5]nonane (CAS 1046153-20-1): measured LogP = 0.715 |
| Quantified Difference | Estimated increase of ~1.5–2.0 log units, shifting lipophilicity into the CNS-optimal range |
| Conditions | ACD/LogP prediction software; experimental LogP for comparator from rhawn.cn chemical database |
Why This Matters
The elevated lipophilicity of the target compound positions it as a more CNS-appropriate scaffold than the 2-oxa-6-azaspiro[3.5]nonane core, providing a better starting point for brain-penetrant drug discovery programs without additional lipophilic modifications.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. DOI: 10.1517/17460441003605098. View Source
